molecular formula C31H20Na4O10 B12775337 1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt CAS No. 72066-80-9

1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt

Cat. No.: B12775337
CAS No.: 72066-80-9
M. Wt: 644.4 g/mol
InChI Key: PMYZICNRHTWDID-UHFFFAOYSA-J
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Description

1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple carboxylic acid groups and phenoxy linkages. It is often used in scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Esterification: The initial step often involves the esterification of 1,2-benzenedicarboxylic acid with appropriate alcohols to form esters.

    Phenoxy Linkage Formation: The esters are then reacted with phenols under specific conditions to form phenoxy linkages.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include quinones, alcohols, aldehydes, and substituted phenoxy derivatives.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenoxy linkages allow the compound to interact with hydrophobic regions of biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenedicarboxylic acid, 4,4’-oxybis-
  • 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane, tetrasodium salt

Uniqueness

1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt is unique due to its specific arrangement of carboxylic acid groups and phenoxy linkages. This structure imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

72066-80-9

Molecular Formula

C31H20Na4O10

Molecular Weight

644.4 g/mol

IUPAC Name

tetrasodium;3-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate

InChI

InChI=1S/C31H24O10.4Na/c1-31(2,17-6-10-19(11-7-17)40-21-14-15-22(27(32)33)24(16-21)29(36)37)18-8-12-20(13-9-18)41-25-5-3-4-23(28(34)35)26(25)30(38)39;;;;/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39);;;;/q;4*+1/p-4

InChI Key

PMYZICNRHTWDID-UHFFFAOYSA-J

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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